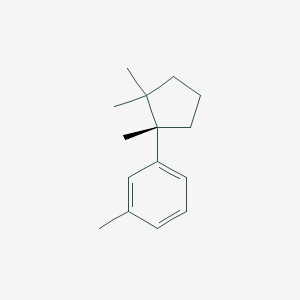
Herbertene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Herbertene is a natural product found in Herbertus, Herbertus aduncus, and other organisms with data available.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Herbertene, a sesquiterpene, has been the subject of research focusing on its synthesis. Gupta et al. (2000) achieved the total syntheses of herbertane sesquiterpenes like herbertene using copper-catalysed conjugate addition of Grignard reagents to unsaturated compounds and α,α-dimethylation of primary esters as key reactions (Gupta et al., 2000).
- Poon et al. (1998) developed a general protocol for converting a tetrasubstituted alkene to a highly methylated hydrocarbon, tested with a concise synthesis of herbertene (Poon et al., 1998).
- The formal synthesis of racemic herbertene was achieved through Gold(I)-Catalyzed Cyclization, as demonstrated by Jeong et al. (2013) (Jeong et al., 2013).
Natural Occurrence and Isolation
- Research by Buchanan et al. (1996) on liverworts Herbertus aduncus and H. borealis led to the isolation of new herbetane sesquiterpenoids along with herbertene (Buchanan et al., 1996).
- In a study by Feld et al. (2003), herbertane sesquiterpenoids like herbertene were isolated from the liverwort Tylimanthus renifolius, highlighting the natural sources of herbertene (Feld et al., 2003).
Advanced Synthesis Techniques
- Takano et al. (1992) achieved enantiocontrolled syntheses of herbertene, showcasing advanced techniques in the synthesis of complex sesquiterpenes (Takano et al., 1992).
- Srikrishna and colleagues (2008) conducted the first total synthesis of herbertenones A and B, expanding the understanding of herbertane sesquiterpenoids (Srikrishna et al., 2008).
Propriétés
Nom du produit |
Herbertene |
|---|---|
Formule moléculaire |
C15H22 |
Poids moléculaire |
202.33 g/mol |
Nom IUPAC |
1-methyl-3-[(1S)-1,2,2-trimethylcyclopentyl]benzene |
InChI |
InChI=1S/C15H22/c1-12-7-5-8-13(11-12)15(4)10-6-9-14(15,2)3/h5,7-8,11H,6,9-10H2,1-4H3/t15-/m1/s1 |
Clé InChI |
BBZBREYBGRYINI-OAHLLOKOSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)[C@]2(CCCC2(C)C)C |
SMILES canonique |
CC1=CC(=CC=C1)C2(CCCC2(C)C)C |
Synonymes |
herbertene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2R,5R,6S,7S,8R,9R,11R,13R,14R,15S)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-imidazo[4,5-b]pyridin-3-ylethylsulfanyl)-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxabicyclo[12.3.0]heptadecane-4,12,16-trione](/img/structure/B1248463.png)
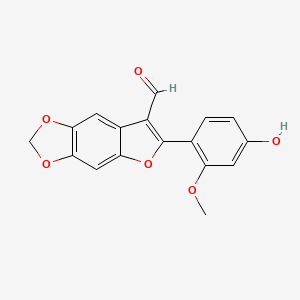

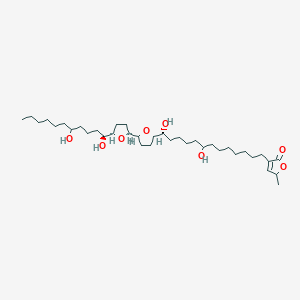
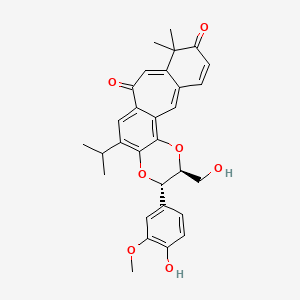

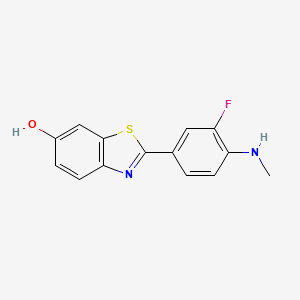
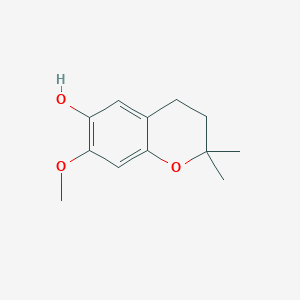
![2-Butyl-5-methylsulfinyl-3-[[4-[2-(propylcarbamoylsulfamoyl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B1248476.png)
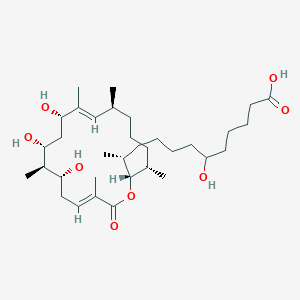
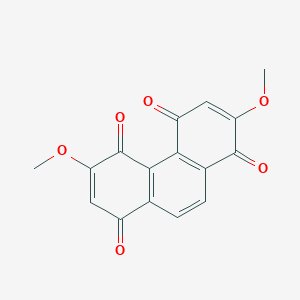
![1-[4-(2,4-Dimethylphenyl)piperazino]-3-[3,5-dimethoxy-4-(benzyloxy)phenyl]-2-propene-1-one](/img/structure/B1248482.png)
![(2S)-2-methyl-4-[12-[(2S,5R)-5-[(Z,1R)-1,6,7-trihydroxyhexadec-10-enyl]oxolan-2-yl]dodecyl]-2H-furan-5-one](/img/structure/B1248483.png)
![[(8R,9S,10R,13S,14S,17R)-6-[(dimethylamino)methyl]-3-ethoxy-17-(2-fluoroacetyl)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1248484.png)